2-(DODECYLOXY)BENZOIC ACID
Übersicht
Beschreibung
2-(DODECYLOXY)BENZOIC ACID: is an organic compound with the molecular formula C19H30O3 It is a derivative of benzoic acid where a dodecyloxy group is attached to the second carbon of the benzoic acid ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-(dodecyloxy)- typically involves the esterification of benzoic acid with dodecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through recrystallization or column chromatography .
Industrial Production Methods: In an industrial setting, the production of benzoic acid, 2-(dodecyloxy)- may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(DODECYLOXY)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Oxidation: Formation of dodecyloxybenzoic acid.
Reduction: Formation of dodecyloxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-(DODECYLOXY)BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in various industrial processes
Wirkmechanismus
The mechanism of action of benzoic acid, 2-(dodecyloxy)- involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, altering their permeability and affecting the function of membrane-bound proteins. Additionally, it may inhibit the growth of microorganisms by disrupting their metabolic processes .
Vergleich Mit ähnlichen Verbindungen
- Benzoic acid, 4-(dodecyloxy)-
- Benzoic acid, 3-(dodecyloxy)-
- Benzoic acid, 2,4-di(dodecyloxy)-
- Benzoic acid, 5-chloro-2-(dodecyloxy)-
- Benzoic acid, 5-bromo-2-(dodecyloxy)-
Comparison: 2-(DODECYLOXY)BENZOIC ACID is unique due to the position of the dodecyloxy group on the second carbon of the benzoic acid ring. This specific positioning can influence the compound’s reactivity and interaction with other molecules. Compared to its isomers, such as benzoic acid, 4-(dodecyloxy)-, the 2-(dodecyloxy) derivative may exhibit different physical and chemical properties, including solubility, melting point, and reactivity .
Eigenschaften
CAS-Nummer |
120370-34-5 |
---|---|
Molekularformel |
C19H30O3 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
2-dodecoxybenzoic acid |
InChI |
InChI=1S/C19H30O3/c1-2-3-4-5-6-7-8-9-10-13-16-22-18-15-12-11-14-17(18)19(20)21/h11-12,14-15H,2-10,13,16H2,1H3,(H,20,21) |
InChI-Schlüssel |
GTRHHOMIEMLBPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC1=CC=CC=C1C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.